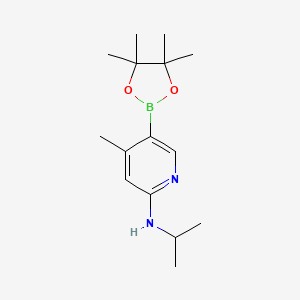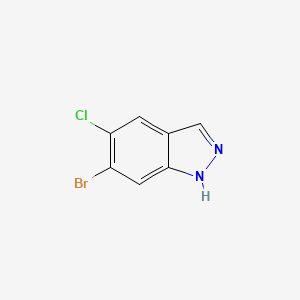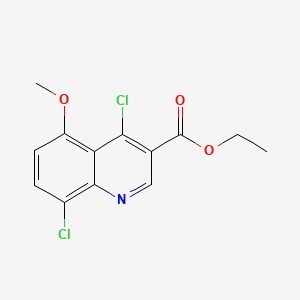
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO3 and a molecular weight of 300.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
The synthesis of 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,8-dichloroquinoline and 5-methoxyquinoline.
Reaction Conditions: The reaction involves the esterification of 4,8-dichloro-5-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure high yield and purity.
Analyse Des Réactions Chimiques
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. .
Applications De Recherche Scientifique
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in various chemical reactions and processes.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a scaffold for designing drugs with improved efficacy and reduced side effects. Its derivatives are explored for their potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds in the quinoline family:
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This compound has a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.
8-Chloro-5-methoxyquinoline-3-carboxylic acid ethyl ester:
5,8-Dimethoxyquinoline-3-carboxylic acid ethyl ester: The presence of two methoxy groups alters the compound’s electronic properties and its interactions with biological targets.
Propriétés
Numéro CAS |
1242260-49-6 |
|---|---|
Formule moléculaire |
C13H11Cl2NO3 |
Poids moléculaire |
300.135 |
Nom IUPAC |
ethyl 4,8-dichloro-5-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-8(14)4-5-9(18-2)10(12)11(7)15/h4-6H,3H2,1-2H3 |
Clé InChI |
BTKKRYHEKFLLAB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)OC)Cl |
Synonymes |
4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,4S,5R,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-4-[[(1S,3S,4S,5R,8R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B580310.png)
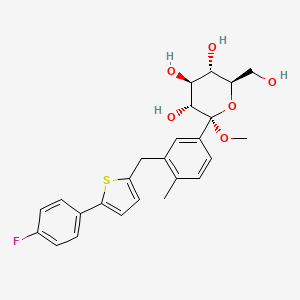
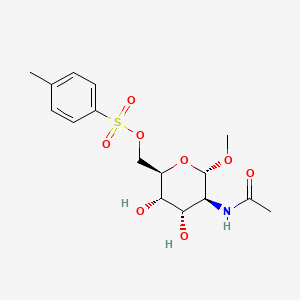

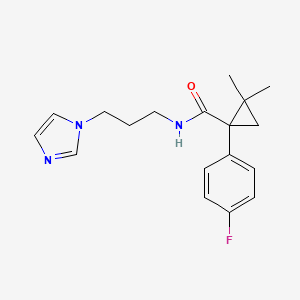
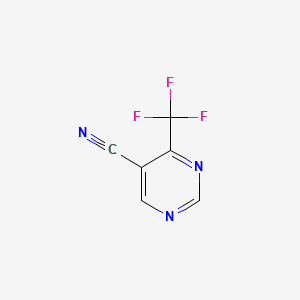
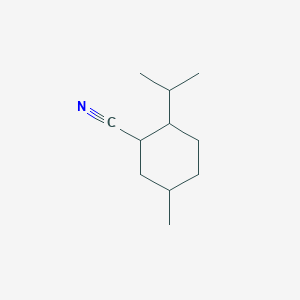

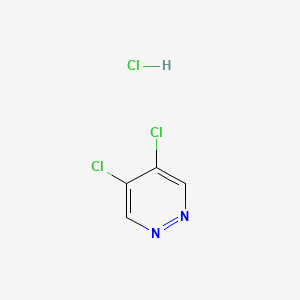
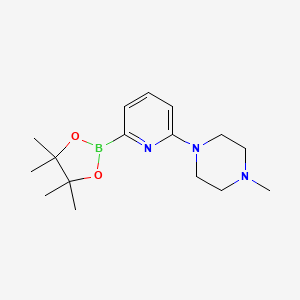
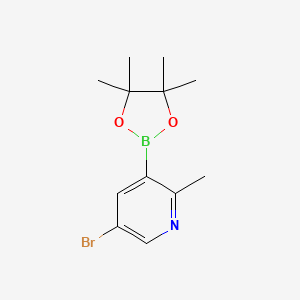
![3-(2-Bromophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B580327.png)
